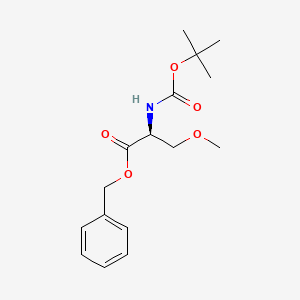
1,2-Bis((4-methoxyphenyl)thio)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis((4-methoxyphenyl)thio)ethane can be synthesized through the reaction of 4-methoxythiophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants to a temperature range of 130-150°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-pressure reaction vessels and continuous monitoring of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis((4-methoxyphenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis((4-methoxyphenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Bis((4-methoxyphenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis((4-methoxyphenyl)thio)ethane can be compared with other similar compounds such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with different chemical properties and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane: A compound with similar structural features but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of methoxy and phenylthio groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18O2S2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
DZIMWCTUBBVQON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-{[(4-Methoxyphenyl)methyl]sulfanyl}-L-proline](/img/structure/B8540482.png)

![1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8540515.png)
![Methyl 7-[(2R)-2-formyl-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B8540519.png)
![2,2-Dimethyl-1-[4-(4-nitro-phenyl)-piperazin-1-yl]-propan-1-one](/img/structure/B8540525.png)



![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B8540549.png)
![1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8540554.png)


